AMG 925

Catalog No.
S548033
CAS No.
1401033-86-0
M.F
C26H29N7O2
M. Wt
471.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMG 925

CAS Number

1401033-86-0

Product Name

AMG 925

IUPAC Name

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone

Molecular Formula

C26H29N7O2

Molecular Weight

471.6 g/mol

InChI

InChI=1S/C26H29N7O2/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31)

InChI Key

BBUVDDPUURMFOX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AMG925; AMG-925; AMG 925; FLX925; FLX-925; FLX 925.

Canonical SMILES

CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5

The exact mass of the compound Ethanone, 1-(7,8-dihydro-2-((9-(trans-4-methylcyclohexyl)-9H-pyrido(4',3':4,5)pyrrolo(2,3-d)pyrimidin-2-yl)amino)-1,6-naphthyridin-6(5H)-yl)-2-hydroxy- is 471.23827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AMG 925 is a potent, orally bioavailable dual kinase inhibitor targeting FLT3 and CDK4 with IC50 values of 2 nM and 3 nM, respectively[1]. In laboratory workflows, it is utilized as a highly selective probe for acute myeloid leukemia (AML) models, particularly where resistance to first-generation FLT3 inhibitors is a confounding factor. For assay preparation, the compound exhibits a standard solubility profile of 10 mM in anhydrous DMSO, requiring standard sonication or mild warming (37 °C) to ensure complete dissolution for high-concentration stock solutions [1]. Its defined dual-inhibition mechanism makes it a critical procurement choice for multiplexed kinase assays and xenograft models requiring simultaneous suppression of FLT3-mediated STAT5 phosphorylation and CDK4-mediated retinoblastoma (Rb) protein phosphorylation.

Substituting AMG 925 with standard FLT3 inhibitors (such as sorafenib or quizartinib) or dedicated CDK4/6 inhibitors (such as palbociclib) fundamentally alters experimental outcomes in resistance modeling [1]. While single-target FLT3 inhibitors rapidly induce secondary kinase domain mutations (e.g., D835Y and F691I) during prolonged exposure, the integrated CDK4-inhibitory activity of AMG 925 actively suppresses the emergence of these resistance clones [1]. Furthermore, unlike palbociclib, which primarily induces G1 cell cycle arrest, AMG 925 actively drives apoptosis in FLT3-ITD mutant cell lines. Consequently, utilizing a generic in-class substitute or attempting to co-formulate separate FLT3 and CDK4 inhibitors introduces significant pharmacokinetic and target-engagement variability, making AMG 925 indispensable for reproducible resistance-evasion assays.

Prevention of Kinase Domain Resistance Mutations

In prolonged clonal selection assays, AMG 925 fundamentally alters the resistance trajectory by preventing the emergence of secondary FLT3 kinase domain mutations [1]. In direct head-to-head comparisons, selection with the standard FLT3 inhibitor sorafenib rapidly led to the appearance of known resistance mutations (such as D835Y/V) within 6 weeks. Conversely, after more than 8 months of continuous selection with AMG 925, no new FLT3 mutations were isolated[1].

Evidence DimensionTime to emergence of secondary FLT3 mutations
Target Compound Data>8 months (no new mutations isolated)
Comparator Or BaselineSorafenib (mutations emerged within 6 weeks)
Quantified DifferenceComplete suppression of mutational resistance vs. rapid onset (<6 weeks)
ConditionsProlonged clonal selection in MOLM13 and MV4-11 AML cell lines

Procurement of AMG 925 is critical for establishing long-term in vitro and in vivo leukemia models without the confounding variable of rapid mutational resistance.

Sustained Potency Against Sorafenib-Resistant FLT3 Mutants

AMG 925 maintains high potency against FLT3 mutant strains that exhibit profound cross-resistance to conventional inhibitors [1]. In cellular proliferation assays utilizing FLT3-ITD/F691I mutant cells, the IC50 shift for AMG 925 was strictly limited to a 10-fold increase compared to the baseline FLT3-ITD strain. In contrast, the comparators quizartinib (AC220) and sorafenib exhibited massive resistance shifts of 163-fold and 69-fold, respectively [1].

Evidence DimensionFold-shift in IC50 (FLT3-ITD vs. FLT3-ITD/F691I mutant)
Target Compound Data10-fold increase in IC50
Comparator Or BaselineQuizartinib (163-fold increase) and Sorafenib (69-fold increase)
Quantified Difference6.9x to 16.3x lower resistance shift compared to standard FLT3 inhibitors
ConditionsCellular proliferation assay comparing FLT3-ITD vs. FLT3-ITD/F691I mutant cell lines

Buyers requiring a reliable inhibitor for refractory AML screening panels must select AMG 925 to bypass the severe efficacy drop-offs seen with quizartinib and sorafenib.

Apoptotic Induction vs. Cell Cycle Arrest

The dual-action profile of AMG 925 provides a distinct phenotypic advantage over single-target CDK4/6 inhibitors [1]. While palbociclib (a standard CDK4/6 inhibitor) merely arrests Rb-positive tumor cells in the G1 phase of the cell cycle, AMG 925 actively induces apoptosis in FLT3-ITD and FLT3-ITD/D835Y mutant AML cell lines [1]. This demonstrates that AMG 925 acts as a cytotoxic agent rather than purely cytostatic in these specific models.

Evidence DimensionCellular phenotypic response in FLT3-ITD AML cells
Target Compound DataInduction of apoptosis
Comparator Or BaselinePalbociclib (induces G1 cell cycle arrest without apoptosis)
Quantified DifferenceCytotoxic (apoptotic) vs. Cytostatic (G1 arrest) response
ConditionsMOLM13 and MOLM13 (FLT3-ITD, D835Y) cell lines treated at 1 μM for 48 hours

For researchers requiring definitive cell death rather than mere growth suspension in leukemia models, AMG 925 is the necessary procurement choice over standard CDK4 inhibitors.

Refractory AML Xenograft Modeling

Due to its ability to inhibit FLT3 mutants (e.g., D835Y and F691I) that are highly cross-resistant to sorafenib and quizartinib, AMG 925 is the optimal compound for establishing and treating refractory acute myeloid leukemia (AML) xenograft models[1]. Its oral bioavailability and dual-inhibition mechanism ensure robust in vivo suppression of both pSTAT5 and pRb without the rapid onset of mutational resistance.

Long-Term Clonal Evolution and Resistance Assays

Because AMG 925 actively suppresses the emergence of secondary kinase domain mutations over extended periods (>8 months), it is highly recommended for long-term clonal selection studies [1]. Researchers can utilize this compound to study non-mutational resistance mechanisms (such as FLT3 protein upregulation) without the rapid mutational interference seen with first-generation inhibitors.

Multiplexed Kinase Inhibition Screening

In assay development requiring simultaneous suppression of FLT3 and CDK4 pathways, AMG 925 eliminates the need to co-formulate two separate drugs (e.g., quizartinib and palbociclib) [2]. This single-molecule approach drastically reduces pharmacokinetic variability, solubility mismatches, and formulation complexities in high-throughput screening environments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

471.23827319 Da

Monoisotopic Mass

471.23827319 Da

Heavy Atom Count

35

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RB6Y814V4I

Dates

Last modified: 08-15-2023
1: Li Z, Wang X, Eksterowicz J, Gribble MW Jr, Alba GQ, Ayres M, Carlson TJ, Chen A, Chen X, Cho R, Connors RV, Degraffenreid M, Deignan JT, Duquette J, Fan P, Fisher B, Fu J, Huard JN, Kaizerman J, Keegan KS, Li C, Li K, Li Y, Liang L, Liu W, Lively SE, Lo MC, Ma J, McMinn DL, Mihalic JT, Modi K, Ngo R, Pattabiraman K, Piper DE, Queva C, Ragains ML, Suchomel J, Thibault S, Walker N, Wang X, Wang Z, Wanska M, Wehn PM, Weidner MF, Zhang AJ, Zhao X, Kamb A, Wickramasinghe D, Dai K, McGee LR, Medina JC. Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. J Med Chem. 2014 Apr 24;57(8):3430-49. doi: 10.1021/jm500118j. Epub 2014 Apr 2. PubMed PMID: 24641103.
2: Keegan K, Li C, Li Z, Ma J, Ragains M, Coberly S, Hollenback D, Eksterowicz J, Liang L, Weidner M, Huard J, Wang X, Alba G, Orf J, Lo MC, Zhao S, Ngo R, Chen A, Liu L, Carlson T, Quéva C, McGee LR, Medina J, Kamb A, Wickramasinghe D, Dai K. Preclinical Evaluation of AMG 925, a FLT3/CDK4 Dual Kinase Inhibitor for Treating Acute Myeloid Leukemia. Mol Cancer Ther. 2014 Apr;13(4):880-9. doi: 10.1158/1535-7163.MCT-13-0858. Epub 2014 Feb 13. PubMed PMID: 24526162.

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